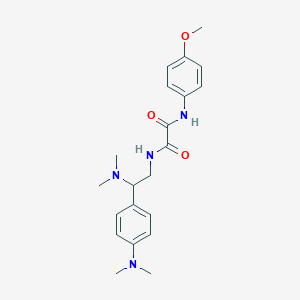
3-Aminononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminononanoic acid is a type of alpha-amino acid . It has a molecular formula of C9H19NO2 and an average mass of 173.253 Da .
Synthesis Analysis
The synthesis of this compound involves the use of whole-cell biocatalytic cascades for the valorization of fatty acids . The VinN-type adenylation enzyme loads a specific β-amino acid unit onto an acyl carrier protein, and the VinM-type adenylation enzyme aminoacylates the β-amino acid moiety to form a dipeptidyl unit .Molecular Structure Analysis
The molecular structure of this compound consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon .Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H19NO2 and an average mass of 173.253 Da . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Genetically Encoding Photocaged Quinone Methide
Research led by Liu et al. (2019) in the Journal of the American Chemical Society explored the genetic encoding of unnatural amino acids in vivo. They introduced (2 R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy) phenyl) propanoic acid (FnbY) in Escherichia coli and mammalian cells. Upon photoactivation, FnbY produced a reactive quinone methide, which covalently interacted with nine natural amino acid residues directly in live cells. This research expands the scope of applications for exploiting covalent bonding in vivo for chemical biology, biotherapeutics, and protein engineering (Liu et al., 2019).
Enzymatic Synthesis of Antidiabetic Drug Intermediates
In 2011, a study by Chen et al. in Organic Process Research & Development detailed the enzymatic synthesis of (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for an antidiabetic drug. This process involved the use of (R)-amino acid oxidase and (S)-aminotransferase, highlighting the potential of enzymatic routes in pharmaceutical synthesis (Chen et al., 2011).
Production of Nylon-9 from Soybean Oil
A 1971 study in Industrial & Engineering Chemistry Product Research and Development by Miller et al. demonstrated the conversion of soybean oil into 9-aminononanoic acid, which was then used to produce nylon-9. This process included alcoholysis, reductive ozonolysis, reductive alkylation of ammonia, and hydrolysis, showcasing an innovative method of producing synthetic fibers from natural resources (Miller et al., 1971).
Application in Biomimetic Oxygen-Evolving Photobacteria
Kai Liu et al. (2017) in ACS nano, introduced a biomimetic cyanobacteria model based on self-integration of small bioinspired molecules, including amphiphilic amino acid, 3,4-dihydroxyphenylalanine (DOPA), and metalloporphyrin. This model mimics the photosynthetic mechanism of cyanobacteria, demonstrating a novel approach in the field of synthetic biology (Liu et al., 2017).
Synthesis of Amino Acid-Based Corrosion Inhibitors
A 2017 study by Srivastava et al. in the Journal of Molecular Liquids presented the synthesis of amino acid-based corrosion inhibitors for mild steel. These novel inhibitors demonstrated high efficiency and offered insights into the development of environmentally friendly corrosion protection methods (Srivastava et al., 2017).
Advances in Protein Structure Prediction and Design
Kuhlman and Bradley (2019) in Nature Reviews Molecular Cell Biology reviewed the progress in protein structure prediction and design, emphasizing the importance of understanding amino acid sequences and their folding patterns. This research is crucial for bioengineering and therapeutic applications (Kuhlman & Bradley, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that amino acids, in general, play a crucial role in various biological processes, including protein synthesis and energy production .
Mode of Action
Amino acids typically interact with their targets through various mechanisms, such as serving as substrates for enzymes, participating in signal transduction pathways, or acting as neurotransmitters .
Biochemical Pathways
3-Aminononanoic acid may be involved in the biosynthesis of β-amino acid-containing macrolactam polyketides, a class of antibiotics produced by Actinobacteria . These antibiotics are biosynthesized from various β-amino acid starter units, contributing to their structural diversity .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight, logp, and hydrogen bond donors and acceptors, can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Amino acids, in general, can influence various cellular processes, including protein synthesis, cell signaling, and energy metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the composition of plankton fatty acids, which includes various amino acids, can be influenced by environmental factors such as water quality indicators .
Propriétés
IUPAC Name |
3-aminononanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-8(10)7-9(11)12/h8H,2-7,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJXIPXCQNHXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-Dichloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2924243.png)
![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2924245.png)
![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)
![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)
